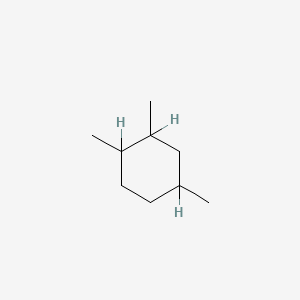

(1S,2S,4S)-1,2,4-trimethylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

1678-80-4 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(1R,2S,4S)-1,2,4-trimethylcyclohexane |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |

InChI Key |

VCJPCEVERINRSG-YIZRAAEISA-N |

SMILES |

CC1CCC(C(C1)C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@H](C1)C)C |

Canonical SMILES |

CC1CCC(C(C1)C)C |

Synonyms |

(1α,2α,4α)-1,2,4-Trimethylcyclohexane; cis-1,2,cis-1,4-1,2,4-Trimethylcyclohexane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (1S,2S,4S)-1,2,4-trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the specific stereoisomer (1S,2S,4S)-1,2,4-trimethylcyclohexane. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data on this compound. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its characteristics.

Chemical Identity and Structure

This compound is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups at positions 1, 2, and 4, with a specific stereochemistry defined by the (1S,2S,4S) configuration. This particular isomer is also known by its relative stereochemical descriptor, cis,trans,trans-1,2,4-trimethylcyclohexane.[1] The precise spatial arrangement of the methyl groups is crucial in determining its physical properties and conformational preferences.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7667-60-9[1] |

| Molecular Formula | C₉H₁₈[1] |

| Molecular Weight | 126.24 g/mol [1] |

| Synonyms | cis,trans,trans-1,2,4-trimethylcyclohexane, (1α,2β,4β)-1,2,4-trimethylcyclohexane |

| InChI Key | VCJPCEVERINRSG-CIUDSAMLSA-N[1] |

| SMILES | C[C@H]1CC--INVALID-LINK--C">C@@HC[1] |

Physical and Chemical Properties

This compound is a flammable, colorless to light yellow liquid with a characteristic odor.[2] Its non-polar nature makes it a suitable solvent for other non-polar substances.

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 143.5 °C at 760 mmHg |

| Density | 0.8 g/cm³[2] |

| Refractive Index | 1.416 |

| Melting Point | -86 °C (for 1,2,4-trimethylcyclohexane (B44741), isomer unspecified) |

| Kovats Retention Index | 845 (Standard non-polar column)[1] |

Conformational Analysis

The stereochemistry of this compound dictates its preferred three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For the cis,trans,trans isomer, the most stable conformation is the one where the methyl groups occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for volatile organic compounds.

4.1. Determination of Boiling Point (Micro-method)

The boiling point of a small sample of the liquid can be determined using a Thiele tube apparatus.[3]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small volume (a few milliliters) of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transfer fluid is above the level of the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]

-

4.2. Measurement of Density

The density of this volatile liquid can be measured using a pycnometer or a graduated cylinder and a balance.[4]

-

Apparatus: Pycnometer (or a small graduated cylinder with a stopper), analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer (or stoppered graduated cylinder) is accurately measured.

-

The container is filled with a known volume of this compound. If using a pycnometer, it is filled to its calibrated volume.

-

The filled container is weighed. Due to the volatility of the compound, it is important to keep it stoppered as much as possible to prevent evaporation.

-

The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.

-

4.3. Measurement of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of liquid samples.[5][6]

-

Apparatus: Abbe refractometer, dropper, and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning.

-

Procedure:

-

The prism of the refractometer is cleaned with a soft tissue and a volatile solvent and allowed to dry completely.

-

A few drops of this compound are placed on the prism.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

-

The temperature of the measurement should be recorded as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).[6]

-

4.4. Gas Chromatography for Isomer Separation

Gas chromatography (GC) is a key technique for separating and identifying isomers of trimethylcyclohexane.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A non-polar capillary column is typically employed for the separation of hydrocarbon isomers.[7]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like n-hexane.

-

Chromatographic Conditions:

-

Injection Volume: Typically 1 µL.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is often used to achieve good separation of isomers with close boiling points. For example, starting at a lower temperature and gradually increasing it.

-

Detector Temperature: Maintained at a higher temperature than the column to ensure all components remain in the gas phase.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard for identification. The peak area can be used for quantification.

Experimental Workflow and Data Analysis

The characterization of a sample of this compound typically follows a logical workflow to ensure its identity and purity.

Safety Information

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This guide provides a foundational understanding of the chemical and physical properties of this compound, supported by standard experimental protocols. For more specific applications, further research and validation are recommended.

References

Synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for cis,trans,trans-1,2,4-trimethylcyclohexane (B13867855). Due to the limited availability of direct, detailed experimental protocols for this specific stereoisomer in readily accessible scientific literature, this document focuses on the most plausible synthetic strategy: the catalytic hydrogenation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). The guide outlines the general principles, potential stereochemical outcomes, and purification considerations.

Introduction

cis,trans,trans-1,2,4-trimethylcyclohexane is a saturated cyclic hydrocarbon featuring a cyclohexane (B81311) ring substituted with three methyl groups. The specific stereochemistry, with a cis relationship between the methyl groups at positions 1 and 2, and trans relationships between the methyl groups at positions 1 and 4, and 2 and 4, results in a unique three-dimensional structure that is of interest in stereochemical and conformational analysis. The IUPAC name for one of the enantiomers of this isomer is (1S,2S,4S)-1,2,4-trimethylcyclohexane.

Primary Synthetic Pathway: Catalytic Hydrogenation of 1,2,4-Trimethylbenzene

The most direct and industrially scalable approach to the synthesis of 1,2,4-trimethylcyclohexane (B44741) isomers is the catalytic hydrogenation of the aromatic precursor, 1,2,4-trimethylbenzene, also known as pseudocumene. This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Caption: Catalytic hydrogenation of 1,2,4-trimethylbenzene.

Stereochemical Considerations

The catalytic hydrogenation of a substituted benzene (B151609) ring, such as 1,2,4-trimethylbenzene, typically proceeds via syn-addition of hydrogen atoms from the surface of the catalyst. However, the planarity of the aromatic ring allows for approach of the hydrogen from either face, and the presence of multiple methyl substituents complicates the stereochemical outcome. The reaction generally yields a mixture of the possible stereoisomers of 1,2,4-trimethylcyclohexane. In total, there are eight possible stereoisomers (four pairs of enantiomers) for 1,2,4-trimethylcyclohexane.[1]

The final ratio of these isomers is influenced by several factors:

-

Catalyst: The choice of metal catalyst (e.g., Platinum, Palladium, Rhodium, Nickel) and the support material can significantly affect the stereoselectivity of the reaction.

-

Reaction Conditions: Temperature and pressure play a crucial role. Higher temperatures can lead to isomerization of the products, altering the final isomer distribution.

-

Solvent: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate onto the catalyst surface and, consequently, the stereochemical course of the hydrogenation.

Without specific literature precedent for maximizing the yield of the cis,trans,trans isomer, it is presumed that its formation is part of a complex mixture of diastereomers.

Experimental Protocol (General Approach)

While a detailed, validated protocol for the specific synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane is not available in the reviewed literature, a general procedure for the hydrogenation of a trimethylbenzene can be outlined. This should be considered a starting point for experimental design and optimization.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Hydrogen gas (high purity)

-

Metal catalyst (e.g., Platinum(IV) oxide (Adams' catalyst), Palladium on carbon (Pd/C), or Rhodium on alumina (B75360) (Rh/Al₂O₃))

-

Solvent (e.g., glacial acetic acid, ethanol, or hexane)

-

High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

-

The 1,2,4-trimethylbenzene is dissolved in an appropriate solvent and placed into a high-pressure autoclave.

-

The chosen catalyst is carefully added to the solution. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.

-

The autoclave is sealed and the system is purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

The vessel is then purged with hydrogen gas before being pressurized to the desired hydrogen pressure (typically ranging from atmospheric pressure to over 100 atm).

-

The reaction mixture is stirred and may be heated to the desired temperature. The progress of the reaction can be monitored by measuring the uptake of hydrogen.

-

Upon completion of the reaction (when hydrogen uptake ceases), the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate, typically by distillation.

-

The resulting crude product, a mixture of 1,2,4-trimethylcyclohexane stereoisomers, is then subjected to purification.

Purification

The separation of the desired cis,trans,trans isomer from the other stereoisomers is a significant challenge due to their similar physical properties.

-

Fractional Distillation: While the boiling points of the different stereoisomers are expected to be very close, high-efficiency fractional distillation may achieve some degree of separation.

-

Preparative Gas Chromatography (Prep-GC): This is likely the most effective method for isolating a pure sample of a specific stereoisomer. By selecting an appropriate column and optimizing the conditions, it is possible to separate compounds with very similar boiling points based on subtle differences in their interaction with the stationary phase.

Quantitative Data

Due to the lack of specific synthetic reports, a comprehensive table of quantitative data (e.g., reaction yields, diastereomeric ratios) for the formation of cis,trans,trans-1,2,4-trimethylcyclohexane under various conditions cannot be provided. However, some physical properties for a commercially available sample identified as this compound (a synonym for the cis,trans,trans isomer) have been reported.

| Property | Value |

| Boiling Point | 143.5 °C |

| Density | 0.8 g/cm³ |

Note: This data is sourced from a commercial supplier and should be verified experimentally.

Logical Workflow for Synthesis and Isolation

The following diagram illustrates the logical progression from the starting material to the purified target compound.

Caption: Logical workflow for the synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane.

Conclusion

The synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane is most practically approached via the catalytic hydrogenation of 1,2,4-trimethylbenzene. This method, however, is expected to produce a mixture of stereoisomers, necessitating a robust purification strategy, such as preparative gas chromatography, to isolate the desired compound. Further research is required to identify specific catalysts and reaction conditions that may favor the formation of the cis,trans,trans isomer and to fully characterize its spectroscopic and physicochemical properties.

References

The Ubiquitous Cyclohexanes: An In-depth Technical Guide to the Natural Occurrence of Trimethylcyclohexane Isomers in Petroleum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylcyclohexane (TMC) isomers, particularly the 1,2,3-, 1,2,4-, and 1,3,5- substituted forms, are common constituents of crude oil and serve as valuable biomarkers in petroleum geochemistry. Their presence, relative abundance, and stereochemical configurations provide crucial insights into the organic source matter, depositional environment, and thermal maturity of petroleum. This technical guide delves into the natural occurrence of these isomers in petroleum, presenting available quantitative data, detailing the analytical methodologies for their characterization, and exploring their geochemical formation pathways.

Introduction

Cycloalkanes, or naphthenes, are a significant class of hydrocarbons found in crude oil. Among them, trimethylcyclohexanes (C₉H₁₈) are of particular interest to geochemists and petroleum exploration scientists. The specific substitution patterns and stereochemistry of these isomers are not random but are inherited from the molecular structures of precursor biomolecules, primarily terpenoids, from algae, bacteria, and higher plants. As these biomolecules undergo diagenesis and catagenesis over geological timescales, they are transformed into a complex suite of biomarkers, including the various isomers of trimethylcyclohexane, that are retained in the resulting petroleum. The distribution of these isomers can, therefore, be used as a chemical fingerprint to correlate oils with their source rocks and to reconstruct the paleoenvironment of the source rock deposition.

Quantitative Occurrence in Petroleum

Quantitative data on the concentration of individual trimethylcyclohexane isomers in crude oil is limited in publicly accessible literature, as analyses often focus on broader compound classes. However, some studies have reported the presence and abundance of specific isomers.

One of the most cited instances is the isolation of 1,2,4-trimethylcyclohexane (B44741) from a mid-continent petroleum sample from Oklahoma, USA. In this particular crude oil, 1,2,4-trimethylcyclohexane was found to constitute approximately 0.1% of the total petroleum.[1] The same study also suggested the presence of 1,3,5-trimethylcyclohexane (B44294) in the same oil, although a quantitative value was not provided.[1] The identification of 1,2,4-trimethylcyclohexane has also been reported in Caucasian and Baku petroleum.

The relative abundance of the different trimethylcyclohexane isomers and their stereoisomers can vary significantly between different crude oils, reflecting variations in the original organic matter input and the subsequent geological and thermal history of the source rock.

Table 1: Reported Quantitative Data for Trimethylcyclohexane Isomers in Petroleum

| Isomer | Crude Oil Source | Concentration (% of total petroleum) | Reference |

| 1,2,4-Trimethylcyclohexane | Mid-continent, Oklahoma, USA | ~ 0.1 | [1] |

| 1,3,5-Trimethylcyclohexane | Mid-continent, Oklahoma, USA | Present, not quantified | [1] |

| 1,2,3-Trimethylcyclohexane | Various | Not explicitly quantified in reviewed literature |

Geochemical Formation Pathways

The trimethylcyclohexane isomers found in petroleum are believed to be the diagenetic and catagenetic products of C₁₀ aromatic and monocyclic terpenoids, which are abundant in the biosphere. The specific substitution pattern of the resulting cyclohexane (B81311) is a relic of the methyl group positions on the precursor molecule.

A plausible geochemical pathway involves the bacterial degradation and subsequent geological alteration of cyclic monoterpenoids or the cyclization and reduction of acyclic terpenoids. For instance, compounds like p-cymene, a common plant-derived aromatic monoterpene, can be hydrogenated to form 1,2,4-trimethylcyclohexane under reducing conditions during diagenesis. Similarly, other cyclic terpenoids with different methyl substitution patterns can serve as precursors to the 1,2,3- and 1,3,5-isomers.

The diagenetic process can be visualized as a series of chemical transformations including defunctionalization (loss of oxygen, nitrogen, sulfur), hydrogenation, and isomerization, which occur as the source organic matter is buried and subjected to increasing temperature and pressure.

Caption: Generalized geochemical pathway for the formation of trimethylcyclohexane isomers from biological precursors.

Experimental Protocols for Analysis

The identification and quantification of trimethylcyclohexane isomers in the complex matrix of crude oil are primarily achieved through high-resolution gas chromatography (GC) coupled with mass spectrometry (MS). The following is a representative protocol synthesized from common practices in petroleum geochemistry.

Sample Preparation and Fractionation

-

Deasphalting: A known weight of the crude oil sample is dissolved in a non-polar solvent like n-heptane. The asphaltene fraction, which is insoluble in n-heptane, is precipitated and removed by filtration or centrifugation.

-

SARA Fractionation: The deasphalted oil (maltene fraction) is then separated into Saturates, Aromatics, and Resins (and Asphaltenes, if not previously removed) using column chromatography. The saturated fraction, which contains the trimethylcyclohexanes, is eluted using a non-polar solvent like hexane (B92381) or cyclohexane.

Caption: A typical experimental workflow for the analysis of trimethylcyclohexanes in petroleum.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated fraction is analyzed using a high-resolution capillary GC-MS system.

Table 2: Representative GC-MS Parameters for Trimethylcyclohexane Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness, HP-5MS or equivalent |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temperature 40°C (hold for 10 min), ramp at 20°C/min to 240°C (hold for 20 min)[2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 34-600 amu[2] |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis:

-

Identification: The identification of trimethylcyclohexane isomers is based on their retention times and comparison of their mass spectra with reference spectra from libraries such as NIST.

-

Quantification: For quantitative analysis, a calibration curve is prepared using certified standards of the specific trimethylcyclohexane isomers. An internal standard (e.g., a deuterated alkane) is added to both the samples and calibration standards to correct for variations in injection volume and instrument response. The concentration of each isomer is determined by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion

The natural occurrence of trimethylcyclohexane isomers in petroleum provides a fascinating window into the deep history of our planet's carbon cycle. While quantitative data remains somewhat sparse, the established presence of these compounds, particularly 1,2,4-trimethylcyclohexane, underscores their significance as biomarkers. The analytical techniques, centered around GC-MS, are well-established for their qualitative and quantitative determination. Future research focusing on the systematic quantification of all trimethylcyclohexane isomers and their stereoisomers across a wider range of crude oil types will undoubtedly enhance their utility in petroleum systems analysis and provide deeper insights into the intricate geochemical processes that form petroleum.

References

Spectroscopic Characterization of (1S,2S,4S)-1,2,4-trimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S,4S)-1,2,4-trimethylcyclohexane. Due to the limited availability of experimental data for this specific stereoisomer, this document presents data for closely related isomers and the general 1,2,4-trimethylcyclohexane (B44741) structure. This information serves as a valuable reference point for the identification and characterization of this compound and its related structures in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1,2,4-trimethylcyclohexane and its isomers. It is important to note that mass spectrometry and infrared spectroscopy are generally insensitive to stereoisomerism, while NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus.

Table 1: Mass Spectrometry Data for 1,2,4-trimethylcyclohexane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 15 | [M]⁺ (Molecular Ion) |

| 111 | 30 | [M - CH₃]⁺ |

| 97 | 45 | [M - C₂H₅]⁺ |

| 83 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 69 | 85 | [C₅H₉]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Note: Data is representative of the general fragmentation pattern for 1,2,4-trimethylcyclohexane isomers as obtained from the NIST Mass Spectrometry Data Center. The base peak at m/z 83 corresponds to the loss of a propyl group.

Table 2: Infrared (IR) Spectroscopy Data for 1,2,4-trimethylcyclohexane

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1465 - 1445 | C-H Bend (Scissoring) | CH₂ |

| 1380 - 1370 | C-H Bend (Rocking) | CH₃ |

Note: This data represents the characteristic IR absorptions for a saturated hydrocarbon. The spectrum is dominated by C-H stretching and bending vibrations.[1][2] Specific differences between stereoisomers would be subtle and primarily in the fingerprint region (below 1500 cm⁻¹).[2]

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,2,4-trimethylcyclohexane Isomers

| Carbon Atom | Predicted Chemical Shift (ppm) - (1S,2S,4S) |

| C1 | 35.5 |

| C2 | 33.8 |

| C3 | 31.2 |

| C4 | 32.1 |

| C5 | 31.2 |

| C6 | 35.5 |

| C7 (1-CH₃) | 22.5 |

| C8 (2-CH₃) | 22.5 |

| C9 (4-CH₃) | 22.5 |

Note: These are predicted chemical shifts. Experimental values can vary based on solvent and other experimental conditions. Due to the lack of specific experimental data for the (1S,2S,4S) isomer, these values are for a representative cis/trans configuration of 1,2,4-trimethylcyclohexane.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of volatile hydrocarbons like trimethylcyclohexanes and can be adapted for specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a mixture containing trimethylcyclohexane isomers and to obtain their mass spectra for identification.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.[3][4]

-

For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[3]

-

Transfer the diluted sample to a 2 mL autosampler vial.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5]

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube to prevent solvent evaporation.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Sample Preparation (Neat Liquid on Salt Plates):

-

Place one or two drops of the neat liquid sample onto a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal or salt plates should be acquired prior to running the sample.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between compound properties and spectroscopic techniques.

References

- 1. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uoguelph.ca [uoguelph.ca]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

Thermodynamic Stability of 1,2,4-Trimethylcyclohexane Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,2,4-trimethylcyclohexane (B44741) stereoisomers. By examining the conformational energies arising from steric interactions in various chair conformations, this document offers a quantitative comparison of the relative stabilities of these isomers. Detailed methodologies for the experimental and computational determination of these thermodynamic parameters are also presented, alongside visual representations of the stereoisomer and conformer relationships to aid in understanding.

Introduction

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. In drug development, the three-dimensional structure of a molecule is paramount to its interaction with biological targets. 1,2,4-trimethylcyclohexane serves as an excellent model system for understanding the interplay of steric forces that govern the stability of more complex alicyclic structures. The relative orientation of the three methyl groups gives rise to several stereoisomers, each with a unique thermodynamic stability profile determined by the energetic penalties of axial versus equatorial substituent placement and gauche interactions.

The predominant conformation of a cyclohexane (B81311) ring is the chair form, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Axial substituents are generally less stable due to steric hindrance with other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[1][2] The thermodynamic stability of a given stereoisomer is therefore largely dependent on the chair conformation that maximizes the number of bulky substituents in the more spacious equatorial positions.

Stereoisomers of 1,2,4-Trimethylcyclohexane

There are four possible stereoisomers of 1,2,4-trimethylcyclohexane, which can be designated using cis/trans nomenclature or the IUPAC α/β system. For the purpose of this guide, we will use the cis/trans notation relative to a reference methyl group (at C-1). The stereoisomers are:

-

cis,cis-1,2,4-trimethylcyclohexane ((1α,2α,4α)-1,2,4-trimethylcyclohexane)

-

cis,trans-1,2,4-trimethylcyclohexane ((1α,2α,4β)-1,2,4-trimethylcyclohexane)

-

trans,cis-1,2,4-trimethylcyclohexane ((1α,2β,4α)-1,2,4-trimethylcyclohexane)

-

trans,trans-1,2,4-trimethylcyclohexane ((1α,2β,4β)-1,2,4-trimethylcyclohexane)

Each of these stereoisomers can exist as a pair of interconverting chair conformations. The relative stability of these conformations, and thus the overall stability of the stereoisomer, can be quantified by assessing the steric strain in each form.

Quantitative Analysis of Thermodynamic Stability

The relative thermodynamic stabilities of the 1,2,4-trimethylcyclohexane stereoisomers are determined by the sum of the steric interactions in their most stable chair conformations. The primary energetic penalties to consider are:

-

1,3-Diaxial interaction (A-value): The steric strain between an axial methyl group and an axial hydrogen at the C-3 or C-5 position. This is approximately 3.8 kJ/mol for each Me-H interaction. An axial methyl group has two such interactions, contributing a total of ~7.6 kJ/mol to the strain energy.

-

Gauche interaction: The steric strain between methyl groups on adjacent carbons when they are in a gauche relationship (dihedral angle of approximately 60°). This is estimated to be around 3.8 kJ/mol.

The following tables summarize the calculated steric strain for the two chair conformations of each stereoisomer and the resulting Gibbs free energy difference (ΔG°) between them. The most stable conformation is the one with the lower total steric strain.

Table 1: Conformational Analysis of cis,cis-1,2,4-trimethylcyclohexane

| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | 1,3-Diaxial Me-H Interactions | Gauche Me-Me Interactions | Total Steric Strain (kJ/mol) | Relative Stability |

| Conformer A | 2 (at C-1, C-4) | 1 (at C-2) | 4 | 1 | 19.0 | Less Stable |

| Conformer B | 1 (at C-2) | 2 (at C-1, C-4) | 2 | 1 | 11.4 | More Stable |

ΔG° (A → B) = -7.6 kJ/mol

Table 2: Conformational Analysis of cis,trans-1,2,4-trimethylcyclohexane

| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | 1,3-Diaxial Me-H Interactions | Gauche Me-Me Interactions | Total Steric Strain (kJ/mol) | Relative Stability |

| Conformer A | 1 (at C-1) | 2 (at C-2, C-4) | 2 | 1 | 11.4 | More Stable |

| Conformer B | 2 (at C-2, C-4) | 1 (at C-1) | 4 | 1 | 19.0 | Less Stable |

ΔG° (B → A) = -7.6 kJ/mol

Table 3: Conformational Analysis of trans,cis-1,2,4-trimethylcyclohexane

| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | 1,3-Diaxial Me-H Interactions | Gauche Me-Me Interactions | Total Steric Strain (kJ/mol) | Relative Stability |

| Conformer A | 1 (at C-4) | 2 (at C-1, C-2) | 2 | 1 | 11.4 | More Stable |

| Conformer B | 2 (at C-1, C-2) | 1 (at C-4) | 4 | 1 | 19.0 | Less Stable |

ΔG° (B → A) = -7.6 kJ/mol

Table 4: Conformational Analysis of trans,trans-1,2,4-trimethylcyclohexane

| Conformer | Axial Methyl Groups | Equatorial Methyl Groups | 1,3-Diaxial Me-H Interactions | Gauche Me-Me Interactions | Total Steric Strain (kJ/mol) | Relative Stability |

| Conformer A | 1 (at C-1) | 2 (at C-2, C-4) | 2 | 2 | 15.2 | Less Stable |

| Conformer B | 2 (at C-2, C-4) | 1 (at C-1) | 4 | 2 | 22.8 | Even Less Stable |

| Most Stable Isomer | 0 | 3 | 0 | 1 | 3.8 | Most Stable |

Note: The most stable stereoisomer is the one that can adopt a conformation with all three methyl groups in equatorial positions. This is a different isomer, (1α,2β,4β)-1,2,4-trimethylcyclohexane, which has a calculated steric strain of only one gauche Me-Me interaction (3.8 kJ/mol).

Summary of Most Stable Conformations and Relative Stabilities

| Stereoisomer | Most Stable Conformation (Me positions) | Total Steric Strain (kJ/mol) | Relative Stability Ranking |

| (1α,2β,4β) | e, e, e | 3.8 | 1 (Most Stable) |

| cis,trans | e, e, a | 11.4 | 2 |

| trans,cis | e, a, e | 11.4 | 2 |

| cis,cis | a, e, e | 11.4 | 2 |

| trans,trans | a, e, a | 15.2 | 3 (Least Stable) |

Experimental Protocols

The determination of thermodynamic parameters for conformational equilibria relies on techniques that can distinguish between and quantify the different conformers.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant (Keq) and Gibbs free energy difference (ΔG°) between conformers.

Methodology:

-

Sample Preparation: A solution of the purified 1,2,4-trimethylcyclohexane stereoisomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl3, CD2Cl2, or toluene-d8).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Initial Spectrum: A proton or carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons and carbons.

-

Low-Temperature Spectra: The temperature of the probe is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

-

Coalescence Temperature: The temperature at which the averaged signals for the axial and equatorial environments broaden and begin to resolve into two distinct signals is the coalescence temperature. This can be used to calculate the energy barrier to ring inversion.

-

"Frozen" Spectrum: At a sufficiently low temperature (typically below -80 °C), the ring flip becomes slow enough on the NMR timescale that separate signals for the axial and equatorial methyl groups (and ring protons/carbons) of each conformer can be observed.

-

Integration and Quantification: The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum.

-

Calculation of Keq and ΔG°:

-

The equilibrium constant is the ratio of the concentrations (integrals) of the two conformers: Keq = [more stable conformer] / [less stable conformer].

-

The Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin at which the spectrum was acquired.

-

Calorimetry

Objective: To determine the enthalpy difference (ΔH°) between stereoisomers.

Methodology (Isomerization Calorimetry):

-

Sample Preparation: A pure sample of a less stable stereoisomer is obtained.

-

Isomerization Reaction: The less stable isomer is converted to a more stable isomer, often through a chemical reaction or catalysis that allows for equilibration.

-

Calorimeter Setup: A reaction calorimeter is used to measure the heat evolved or absorbed during the isomerization process.

-

Measurement: The heat of isomerization is measured directly. This value corresponds to the enthalpy difference between the two stereoisomers under the reaction conditions.

Methodology (Combustion Calorimetry):

-

Sample Preparation: Pure samples of each stereoisomer are required.

-

Combustion: A precisely weighed sample of each isomer is completely combusted in a bomb calorimeter in the presence of excess oxygen.

-

Heat Measurement: The heat of combustion is measured for each stereoisomer.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) for each isomer is calculated from its heat of combustion.

-

Enthalpy Difference: The difference in the enthalpies of formation between two stereoisomers gives the enthalpy difference (ΔH°) between them.

Mandatory Visualizations

Caption: Conformational equilibria of 1,2,4-trimethylcyclohexane stereoisomers.

Caption: Workflow for experimental determination of thermodynamic stability.

Conclusion

The thermodynamic stability of 1,2,4-trimethylcyclohexane stereoisomers is a direct consequence of the steric interactions within their chair conformations. The most stable stereoisomer is the one that can adopt a conformation with all three methyl groups in equatorial positions, thereby minimizing 1,3-diaxial and gauche interactions. Quantitative analysis, based on established A-values for steric strain, allows for a clear ranking of the stability of the different stereoisomers. Experimental techniques such as low-temperature NMR spectroscopy and calorimetry provide the means to empirically determine the Gibbs free energy and enthalpy differences between these isomers. This in-depth understanding of conformational analysis is crucial for predicting molecular properties and is a vital tool for researchers in the fields of chemistry and drug development.

References

Navigating the Three-Dimensional World of Trisubstituted Cyclohexanes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of molecules. In the realm of drug discovery and development, a deep understanding of the three-dimensional arrangement of substituents on a cyclohexane (B81311) ring is paramount for predicting molecular interactions, designing potent therapeutics, and understanding metabolic pathways. This technical guide provides a comprehensive exploration of the conformational analysis of trisubstituted cyclohexanes, detailing the core principles, quantitative data, and experimental and computational methodologies employed in this critical area of study.

Core Concepts: The Dance of Chair Conformations

The cyclohexane ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as a ring flip, these positions interconvert, with axial substituents becoming equatorial and vice versa.

In trisubstituted cyclohexanes, the relative stability of the two possible chair conformers is determined by the steric interactions of the three substituents. The primary destabilizing factor is the 1,3-diaxial interaction , a steric clash between an axial substituent and the other two axial hydrogens (or substituents) on the same side of the ring.[1][2] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions.[3]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] For trisubstituted cyclohexanes, the A-values are largely additive, allowing for an estimation of the relative energy of the two chair conformers. The more stable conformer will be the one that minimizes the sum of the A-values of the axial substituents.[6]

Quantitative Data: A-Values of Common Substituents

The following table summarizes the A-values for a range of common substituents, providing a quantitative measure of their steric bulk. These values are crucial for predicting the favored conformation of a trisubstituted cyclohexane.

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.4 |

| -Br | 0.2 - 0.7 |

| -I | 0.4 |

| -OH | 0.6 (can be solvent dependent) |

| -OCH₃ | 0.7 |

| -CN | 0.2 |

| -NH₂ | 1.2 |

| -CH₃ (Methyl) | 1.8 |

| -CH₂CH₃ (Ethyl) | 2.0 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 |

| -C₆H₅ (Phenyl) | 3.0 |

| -COOH | 1.2 |

| -COOCH₃ | 1.1 |

Note: A-values are generally determined in non-polar solvents and can be influenced by intramolecular and intermolecular interactions.[7]

Experimental and Computational Approaches

The conformational analysis of trisubstituted cyclohexanes is a synergistic interplay of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational equilibrium of trisubstituted cyclohexanes.[8] By analyzing the chemical shifts and, more importantly, the coupling constants of the ring protons, the axial or equatorial orientation of substituents can be determined.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified trisubstituted cyclohexane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry 5 mm NMR tube.[5][9][10]

-

Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]

-

The final sample height in the tube should be approximately 4-5 cm.[5]

-

For low-temperature studies to slow down the ring flip, use a solvent with a low freezing point, such as deuterated toluene (B28343) (toluene-d₈) or deuterated dichloromethane (B109758) (CD₂Cl₂).

2. Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a suitable magnetic field strength (e.g., 400 MHz or higher).

-

Typical Acquisition Parameters:

-

Pulse Width: 90° pulse for optimal signal in a single scan.[1]

-

Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.[1][4]

-

Relaxation Delay (D1): 1-2 seconds (or 5 times the longest T1 for quantitative measurements).

-

Number of Scans (NS): 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.[1]

-

Spectral Width (SW): Typically -2 to 12 ppm for ¹H NMR of organic molecules.[4]

-

-

For complex spectra with significant signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to elucidate proton connectivity and spatial proximities, respectively.

3. Spectral Analysis:

-

Chemical Shifts: Protons in axial positions are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts.

-

Coupling Constants (J-values): The magnitude of the vicinal (³JHH) coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This is a key parameter for assigning stereochemistry.

-

Axial-Axial (J_ax-ax): Large coupling constant, typically 10-13 Hz (dihedral angle ~180°).

-

Axial-Equatorial (J_ax-eq): Small coupling constant, typically 2-5 Hz (dihedral angle ~60°).

-

Equatorial-Equatorial (J_eq-eq): Small coupling constant, typically 2-5 Hz (dihedral angle ~60°).

-

-

By carefully analyzing the multiplicity and coupling constants of the ring protons, particularly the methine proton attached to a substituted carbon, the preferred conformation can be determined.

Computational Protocol: Molecular Modeling

Computational chemistry provides a powerful means to predict and quantify the relative energies of different conformers of a trisubstituted cyclohexane.

1. Initial Structure Generation:

-

Build the 3D structures of the two possible chair conformers of the trisubstituted cyclohexane using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw 3D).[11]

-

Ensure the correct stereochemistry (cis/trans relationships) of the substituents is accurately represented.

2. Geometry Optimization and Energy Calculation:

-

Perform a geometry optimization for each conformer using a suitable level of theory and basis set in a quantum chemistry software package like Gaussian.[8][11]

-

A common and effective method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d) or larger for good accuracy.[12]

-

-

The Opt keyword in the Gaussian input file requests a geometry optimization to find the lowest energy structure for that conformer.[8]

-

Following optimization, perform a frequency calculation (Freq keyword) to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.[11]

3. Analysis of Results:

-

Compare the calculated Gibbs free energies of the two optimized chair conformers. The conformer with the lower energy is predicted to be the more stable and therefore the major component at equilibrium.

-

The energy difference between the conformers can be used to calculate the theoretical equilibrium constant (K_eq) and the relative populations of the two conformers at a given temperature using the equation: ΔG° = -RTln(K_eq).

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and workflows in conformational analysis.

Caption: Interconversion of two chair conformers of a trisubstituted cyclohexane via a ring flip.

Caption: General experimental workflow for NMR-based conformational analysis.

Caption: A typical workflow for computational conformational analysis.

Conclusion

The conformational analysis of trisubstituted cyclohexanes is a multifaceted discipline that is indispensable for modern chemical and pharmaceutical research. By integrating the foundational principles of stereochemistry with robust experimental and computational techniques, scientists can gain a precise understanding of the three-dimensional nature of these important molecules. This knowledge is critical for structure-activity relationship (SAR) studies, the design of novel drug candidates with optimized pharmacological profiles, and the prediction of their metabolic fate. A thorough conformational analysis is, therefore, an essential component of the toolkit for any professional working at the forefront of drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. esports.bluefield.edu - Conformational Analysis Nmr [esports.bluefield.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. ijert.org [ijert.org]

- 9. sites.bu.edu [sites.bu.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. ijert.org [ijert.org]

- 12. CONFLEX Tutorials [conflex.co.jp]

Molecular formula and weight of (1S,2S,4S)-1,2,4-trimethylcyclohexane

This technical guide provides comprehensive information on the molecular properties and analysis of (1S,2S,4S)-1,2,4-trimethylcyclohexane, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Properties

This compound is a specific stereoisomer of 1,2,4-trimethylcyclohexane. The stereochemical designators (1S, 2S, 4S) define the absolute configuration at the three chiral centers on the cyclohexane (B81311) ring. This precise spatial arrangement of the methyl groups dictates the molecule's physical and chemical properties, including its interaction with other chiral molecules and its behavior in biological systems.

The fundamental molecular data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | PubChem |

| Molecular Weight | 126.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7667-60-9 | PubChem |

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In this compound, the methyl groups are arranged in a cis,trans,trans relative configuration. This arrangement allows for a stable chair conformation where the methyl groups can occupy equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions.

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Trimethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and physical properties of the constitutional isomers of trimethylcyclohexane. Understanding the distinct spatial arrangements and characteristics of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science.

Constitutional Isomers and IUPAC Nomenclature

Trimethylcyclohexane (C₉H₁₈) exists as seven constitutional isomers, which differ in the positions of the three methyl groups on the cyclohexane (B81311) ring. The IUPAC naming system for substituted cycloalkanes dictates that the ring is the parent chain. Numbering of the carbon atoms in the ring begins at a substituted carbon and proceeds in the direction that gives the lowest possible locants to the substituents.[1][2]

The seven constitutional isomers of trimethylcyclohexane are:

-

1,1,2-Trimethylcyclohexane

-

1,1,3-Trimethylcyclohexane

-

1,1,4-Trimethylcyclohexane

-

1,2,4-Trimethylcyclohexane

Stereoisomerism in Trimethylcyclohexanes

Several of the constitutional isomers of trimethylcyclohexane exhibit stereoisomerism due to the presence of chiral centers (a carbon atom attached to four different groups). The spatial arrangement of the methyl groups relative to the plane of the cyclohexane ring gives rise to diastereomers (stereoisomers that are not mirror images) and, in some cases, enantiomers (non-superimposable mirror images). The terms 'cis' and 'trans' are used to describe the relative positions of substituents on the same or opposite sides of the ring, respectively. For unambiguous designation of absolute configuration at each stereocenter, the Cahn-Ingold-Prelog (CIP) R/S system is employed.

The following diagram illustrates the classification of trimethylcyclohexane isomers.

Classification of Trimethylcyclohexane Isomers.

Achiral Isomers

1,1,4-Trimethylcyclohexane is achiral as it possesses a plane of symmetry passing through C1 and C4.

Chiral Isomers with One Chiral Center

-

1,1,2-Trimethylcyclohexane : This isomer has one chiral center at C2, and therefore exists as a pair of enantiomers: (R)-1,1,2-trimethylcyclohexane and (S)-1,1,2-trimethylcyclohexane.

-

1,1,3-Trimethylcyclohexane : This isomer has one chiral center at C3 and exists as a pair of enantiomers: (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane.[3]

Isomers with Multiple Chiral Centers

-

1,2,3-Trimethylcyclohexane : This isomer has three chiral centers (C1, C2, and C3), leading to a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. However, due to symmetry, some of these are meso compounds. The stereoisomers are often described using cis and trans nomenclature relative to the plane of the ring.[4]

-

1,2,4-Trimethylcyclohexane : With three chiral centers (C1, C2, and C4), this isomer also has 2³ = 8 possible stereoisomers, forming four pairs of enantiomers.

-

1,3,5-Trimethylcyclohexane : This isomer has two diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. The cis isomer, with all three methyl groups on the same side of the ring, is a meso compound due to a plane of symmetry. The trans isomer, with one methyl group on the opposite side, is also a meso compound. Therefore, 1,3,5-trimethylcyclohexane does not exhibit optical activity.[5]

Physical Properties of Trimethylcyclohexane Isomers

The physical properties of the trimethylcyclohexane isomers, such as boiling point, density, and refractive index, are influenced by their molecular structure, including branching and stereochemistry. The following tables summarize the available quantitative data for each isomer.

| Constitutional Isomer | IUPAC Name | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| 1,1,2-Trimethylcyclohexane | 1,1,2-Trimethylcyclohexane | 141-143 | 0.786 (at 25°C) | 1.433 |

| 1,1,3-Trimethylcyclohexane | 1,1,3-Trimethylcyclohexane | 136-138 | 0.778 | 1.429 |

| 1,1,4-Trimethylcyclohexane | 1,1,4-Trimethylcyclohexane | 135 | 0.78 | 1.4240-1.4280 |

| 1,2,3-Trimethylcyclohexane | (Mixture of stereoisomers) | 144-146 | - | - |

| cis,cis,cis-1,2,3-Trimethylcyclohexane | - | - | - | |

| cis,trans,cis-1,2,3-Trimethylcyclohexane | - | - | - | |

| cis,cis,trans-1,2,3-Trimethylcyclohexane | - | - | - | |

| trans,trans,trans-1,2,3-Trimethylcyclohexane | - | - | - | |

| 1,2,4-Trimethylcyclohexane | (Mixture of stereoisomers) | 141-143 | 0.786 (at 25°C) | 1.433 |

| (1S,2S,4S)-1,2,4-trimethylcyclohexane | 143.5 | 0.8 | 1.416 | |

| 1,3,5-Trimethylcyclohexane | (Mixture of stereoisomers) | 138-140 | 0.769 | 1.426 |

| cis-1,3,5-Trimethylcyclohexane | 135-136 | - | - | |

| trans-1,3,5-Trimethylcyclohexane | - | - | - |

Experimental Protocols for Synthesis

The synthesis of specific trimethylcyclohexane isomers often involves the catalytic hydrogenation of the corresponding trimethylbenzene or the reduction of a substituted cyclohexanone. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the product.

Synthesis of 1,2,3-Trimethylcyclohexane Isomers

A foundational method for the synthesis of the geometrical isomers of 1,2,3-trimethylcyclohexane was reported by Bussert, Greenlee, Derfer, and Boord in 1956. This involves the catalytic hydrogenation of hemimellitene (1,2,3-trimethylbenzene).

General Protocol for the Hydrogenation of Hemimellitene:

-

Reactants: Hemimellitene, Hydrogen gas.

-

Catalyst: Platinum oxide (Adams' catalyst) or Rhodium on alumina.

-

Solvent: Glacial acetic acid.

-

Apparatus: High-pressure autoclave.

-

Procedure: A solution of hemimellitene in glacial acetic acid is placed in the autoclave with the catalyst. The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The mixture is heated and agitated for several hours. After cooling and depressurization, the catalyst is filtered off. The product is isolated by extraction with a suitable organic solvent, followed by washing and drying. The resulting mixture of stereoisomers can be separated by fractional distillation.[4]

The following workflow diagram illustrates the general steps in the synthesis and purification of trimethylcyclohexane isomers from their corresponding trimethylbenzene precursors.

General workflow for the synthesis of trimethylcyclohexanes.

Synthesis of 1,3,5-Trimethylcyclohexane

The cis and trans isomers of 1,3,5-trimethylcyclohexane can be synthesized via the Birch reduction of mesitylene (B46885) (1,3,5-trimethylbenzene) to form 1,3,5-trimethyl-1,4-cyclohexadiene, followed by catalytic hydrogenation.

Protocol for the Birch Reduction of Mesitylene:

-

Reactants: Mesitylene, Sodium or Lithium metal, Liquid ammonia (B1221849), Ethanol (B145695).

-

Procedure: Mesitylene and ethanol are dissolved in liquid ammonia at -78 °C. Small pieces of sodium or lithium are added until a persistent blue color is observed. The reaction is stirred for a period and then quenched by the addition of a proton source like ammonium (B1175870) chloride. After evaporation of the ammonia, the product, 1,3,5-trimethyl-1,4-cyclohexadiene, is extracted. Subsequent hydrogenation of this diene over a catalyst such as palladium on carbon (Pd/C) yields a mixture of cis- and trans-1,3,5-trimethylcyclohexane.[6]

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, stereoisomerism, and physical properties of trimethylcyclohexane isomers, along with representative synthetic protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of these fundamental organic compounds. The provided data and experimental outlines can aid in the design of synthetic routes and the interpretation of experimental results involving trimethylcyclohexane derivatives.

References

- 1. 1,1,4-TRIMETHYLCYCLOHEXANE CAS#: 7094-27-1 [m.chemicalbook.com]

- 2. 1,1,4-Trimethylcyclohexane | C9H18 | CID 35365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,3-Trimethylcyclohexane | 3073-66-3 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Kovats Retention Index of (1S,2S,4S)-1,2,4-trimethylcyclohexane

This technical guide provides a comprehensive overview of the Kovats retention index for the specific stereoisomer (1S,2S,4S)-1,2,4-trimethylcyclohexane. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize gas chromatography for compound identification and characterization.

Introduction to Kovats Retention Index

The Kovats retention index, developed by the Hungarian-born Swiss chemist Ervin Kováts, is a fundamental concept in gas chromatography (GC) used to convert retention times into system-independent constants[1]. This index allows for the comparison of retention data across different instruments, columns, and laboratories by relating the retention time of an analyte to those of n-alkanes, which serve as reference standards[1]. The use of retention indices is crucial for the identification of compounds by comparing experimentally determined values with those found in literature and databases[1].

The calculation of the Kovats retention index (I) for an unknown compound is based on its retention time (t_r) relative to the retention times of n-alkanes that elute before and after it. For isothermal GC, the formula is:

I = 100 * [n + (log(t_r(unknown)) - log(t_r(n))) / (log(t_r(N)) - log(t_r(n)))][2]

Where:

-

n is the carbon number of the n-alkane eluting before the unknown.

-

N is the carbon number of the n-alkane eluting after the unknown.

For temperature-programmed GC, a slightly different calculation is used[3].

Kovats Retention Index Data for 1,2,4-Trimethylcyclohexane (B44741) Stereoisomers

The Kovats retention index is highly sensitive to the molecular structure of a compound, including its stereochemistry. Different stereoisomers of 1,2,4-trimethylcyclohexane will, therefore, exhibit distinct retention indices on a given stationary phase. The following table summarizes the available Kovats retention index data for various stereoisomers of 1,2,4-trimethylcyclohexane on standard non-polar stationary phases.

| Stereoisomer | Other Names | CAS Number | Kovats Retention Index (Standard Non-Polar) | Reference |

| This compound | cis,trans,trans-1,2,4-trimethylcyclohexane | 7667-60-9 | 845 | [4] |

| (1R,2S,4S)-rel-1,2,4-trimethylcyclohexane | cis-1,2,4-Trimethylcyclohexane | 1678-80-4 | 877.1, 877.7, 895, 887 | [5] |

| (1S,2R,4S)-1,2,4-trimethylcyclohexane | r-1, c-2, t-4-trimethylcyclohexane | 7667-58-5 | 862 | [6] |

| A mixture of stereoisomers | 1,2,4-trimethylcyclohexane | 2234-75-5 | 847, 868, 853, 875 (at different temperatures) | [7] |

Experimental Protocol for Kovats Retention Index Determination

The following is a detailed methodology for the determination of the Kovats retention index of a volatile organic compound such as this compound.

1. Materials and Reagents:

-

Analyte: this compound of high purity.

-

Solvent: A high-purity, volatile solvent compatible with the analyte and the GC system (e.g., hexane, pentane).

-

n-Alkane Standard Mixture: A certified reference mixture of linear alkanes (e.g., C8-C20 or a wider range depending on the analyte's volatility) dissolved in a suitable solvent.

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

GC Column: A standard non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane) is commonly used for Kovats index determination.

-

Injector: Split/splitless injector.

-

Carrier Gas: High-purity helium or hydrogen.

3. GC Method Parameters (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp Rate: 5 °C/min to 250 °C.

-

Final Temperature: 250 °C, hold for 5 minutes.

-

Note: The temperature program should be optimized to ensure good separation of the analyte and the bracketing n-alkanes.

-

-

Carrier Gas Flow Rate: Constant flow, e.g., 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Experimental Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Prepare a separate solution of the n-alkane standard mixture.

-

Alternatively, a co-injection of the analyte and the n-alkane standard can be performed.

-

-

GC Analysis:

-

Inject the n-alkane standard mixture into the GC system to determine the retention times of the individual n-alkanes.

-

Inject the sample solution of this compound under the identical GC conditions to obtain its retention time.

-

If co-injecting, a single chromatographic run will provide the retention times for both the analyte and the n-alkanes.

-

-

Data Analysis and Calculation:

-

Identify the retention times of the n-alkanes from the chromatogram of the standard mixture.

-

Identify the retention time of this compound.

-

Identify the two n-alkanes that elute immediately before and after the analyte.

-

Calculate the Kovats retention index using the appropriate formula for either isothermal or temperature-programmed conditions.

-

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

Caption: Experimental workflow for the determination of the Kovats retention index.

This guide provides the fundamental information required for understanding and determining the Kovats retention index of this compound. For accurate and reproducible results, it is imperative to maintain consistent experimental conditions and use high-quality reference standards.

References

- 1. Kovats retention index - Wikipedia [en.wikipedia.org]

- 2. sciencing.com [sciencing.com]

- 3. Gas Chromatographic Retention Data [webbook.nist.gov]

- 4. This compound | C9H18 | CID 252327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexane, 1,2,4-trimethyl-, (1alpha,2alpha,4alpha)- | C9H18 | CID 6427073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-cis-2-trans-4-Trimethylcyclohexane | C9H18 | CID 20837639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, 1,2,4-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2,4-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in 1,2,4-Trimethylcyclohexane (B44741)

1,2,4-Trimethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈. The substitution pattern on the cyclohexane (B81311) ring at positions 1, 2, and 4 introduces three stereogenic centers. The presence of these chiral centers is the basis for the molecule's chirality and its ability to exist as multiple stereoisomers.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, 1,2,4-trimethylcyclohexane can exist as a maximum of 2³ = 8 stereoisomers.[1] A thorough analysis of its symmetry elements reveals that no meso compounds are possible for this substitution pattern.[1] Therefore, 1,2,4-trimethylcyclohexane exists as four pairs of enantiomers.[2][3][4]

The stereoisomers of 1,2,4-trimethylcyclohexane can be described by the relative orientation of the three methyl groups (cis/trans) and by the absolute configuration (R/S) at each chiral center. The interplay between these stereochemical features and the conformational flexibility of the cyclohexane ring dictates the overall shape, stability, and properties of each isomer.

Stereoisomers of 1,2,4-Trimethylcyclohexane

The eight stereoisomers of 1,2,4-trimethylcyclohexane are grouped into four enantiomeric pairs. The relationship between these pairs is diastereomeric. The specific configurations of some of these isomers have been identified and are presented in the table below.

Data Presentation: Stereoisomers and Their Configurations

| Stereoisomer Description | IUPAC Name | CAS Number | Relationship |

| cis,trans,cis | (1S,2S,4R)-1,2,4-trimethylcyclohexane | 7667-59-6 | Enantiomer of (1R,2R,4S) |

| cis,trans,cis | (1R,2R,4S)-1,2,4-trimethylcyclohexane | - | Enantiomer of (1S,2S,4R) |

| cis,trans,trans | (1S,2S,4S)-1,2,4-trimethylcyclohexane | 7667-60-9 | Enantiomer of (1R,2R,4R) |

| cis,trans,trans | (1R,2R,4R)-1,2,4-trimethylcyclohexane | - | Enantiomer of (1S,2S,4S) |

| cis,cis,trans | (1R,2S,4R)-1,2,4-trimethylcyclohexane | 7667-58-5 | Enantiomer of (1S,2R,4S) |

| cis,cis,trans | (1S,2R,4S)-1,2,4-trimethylcyclohexane | - | Enantiomer of (1R,2S,4R) |

| trans,cis,trans | (1S,2R,4R)-1,2,4-trimethylcyclohexane | - | Enantiomer of (1R,2S,4S) |

| trans,cis,trans | (1R,2S,4S)-1,2,4-trimethylcyclohexane | - | Enantiomer of (1S,2R,4R) |

Note: The cis/trans nomenclature for trisubstituted cyclohexanes can sometimes be ambiguous. The R/S notation provides a more precise description of the absolute stereochemistry.

Conformational Analysis and Stability

The stereoisomers of 1,2,4-trimethylcyclohexane exist predominantly in chair conformations to minimize angle and torsional strain. The stability of a particular conformer is primarily influenced by the steric interactions of the methyl groups. Specifically, 1,3-diaxial interactions are highly destabilizing. Therefore, the most stable conformation for any given stereoisomer will be the one that maximizes the number of methyl groups in the more spacious equatorial positions.[5][6][7]

For instance, in the case of an all-cis isomer, a chair flip can interconvert between a conformer with two axial and one equatorial methyl group to one with one axial and two equatorial methyl groups. The latter would be significantly more stable. The energetic preference for equatorial substitution dictates the conformational equilibrium of each diastereomer, which in turn influences its physical and chemical properties.

Optical Activity

Chiral molecules, such as the enantiomers of 1,2,4-trimethylcyclohexane, have the ability to rotate the plane of plane-polarized light. This phenomenon is known as optical activity. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[8] One enantiomer will be dextrorotatory (+), rotating the light clockwise, while its mirror image will be levorotatory (-), rotating it counter-clockwise. A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive because the rotations cancel each other out.[9]

The magnitude and direction of optical rotation are intrinsic properties of a chiral molecule and are reported as the specific rotation [α]. The specific rotation is a standardized measure of a compound's optical activity and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.

Quantitative Data on Optical Activity

A thorough search of the scientific literature did not yield any reported experimental values for the specific rotation of the individual stereoisomers of 1,2,4-trimethylcyclohexane. This is likely due to the significant challenge in synthesizing and isolating each of the eight stereoisomers in enantiomerically pure form. The separation of these closely related, non-functionalized alkanes is a non-trivial task.

While theoretical calculations of optical rotation for substituted cyclohexanes are possible, they are complex and have not been specifically reported for all stereoisomers of 1,2,4-trimethylcyclohexane.

Experimental Protocols

The analysis of the chirality and optical activity of 1,2,4-trimethylcyclohexane stereoisomers involves a combination of separation and spectroscopic techniques.

Separation of Stereoisomers: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating the different stereoisomers of 1,2,4-trimethylcyclohexane. Due to their similar boiling points, high-resolution capillary GC columns are required. Chiral stationary phases can be employed to separate enantiomers.

Methodology for GC Separation:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A high-resolution capillary column. For separating diastereomers, a non-polar stationary phase (e.g., DB-1, OV-1) can be effective.[10][11] For separating enantiomers, a chiral stationary phase (e.g., based on cyclodextrin (B1172386) derivatives) is necessary.

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane) is injected into the GC.

-

Temperature Program: A programmed temperature ramp is typically used to achieve optimal separation of the isomers. The initial temperature is held low to separate the most volatile components, and then gradually increased to elute the less volatile isomers.

-

Detection: The separated isomers are detected by the FID or MS, producing a chromatogram with distinct peaks for each isomer.

Determination of Optical Activity: Polarimetry

Polarimetry is the technique used to measure the optical rotation of a chiral compound.

Methodology for Polarimetry:

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of a known concentration of the enantiomerically pure stereoisomer is prepared in a suitable achiral solvent.

-

Measurement:

-

The polarimeter tube is filled with the pure solvent to obtain a zero reading.

-

The tube is then filled with the sample solution.

-

Plane-polarized light is passed through the sample.

-

The analyzer is rotated until the light transmission is at a minimum (or maximum, depending on the instrument), and the angle of rotation (α) is recorded.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α] = α / (c × l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter tube in decimeters (dm).

The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) must also be reported.[12][13]

-

Stereochemical Assignment: NMR Spectroscopy